N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol is a complex polymer formed through the reaction of formaldehyde with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol typically involves the reaction of formaldehyde with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the polymerization process. The reaction temperature is maintained at around 60-80°C to ensure optimal polymerization .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol involves its interaction with various molecular targets and pathways. The polymer can form cross-links with proteins and other biomolecules, affecting their structure and function. This property is particularly useful in applications such as drug delivery and medical devices, where controlled release and targeted delivery are essential .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)ethane-1,2-diamine and nonylphenol: Similar in structure but with different substituents, leading to variations in properties and applications.
Phenol-formaldehyde resins: Commonly used in the production of plastics and adhesives, but with different mechanical and chemical properties compared to the polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine.
Uniqueness
The unique combination of N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol in the polymer provides distinct properties such as enhanced stability, specific reactivity, and tailored applications in various fields. This makes it a valuable compound for specialized applications where other similar polymers may not be suitable .
Properties
CAS No. |
32610-77-8 |
---|---|
Molecular Formula |
C13H26N4O2 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H18N4.C6H6O.CH2O/c7-1-3-9-5-6-10-4-2-8;7-6-4-2-1-3-5-6;1-2/h9-10H,1-8H2;1-5,7H;1H2 |
InChI Key |
NBZZTGGDZKVWPZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
32610-77-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.